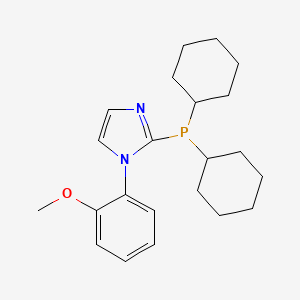

2-(Dicyclohexylphosphino)-1-(2-methoxyphenyl)-1H-Imidazole

Description

2-(Dicyclohexylphosphino)-1-(2-methoxyphenyl)-1H-imidazole is a phosphine-functionalized imidazole derivative characterized by a dicyclohexylphosphino group at the 2-position and a 2-methoxyphenyl substituent at the 1-position of the imidazole ring. The methoxyphenyl group introduces an electron-donating methoxy substituent, which may enhance the ligand’s electron-rich character compared to alkyl-substituted analogs. Such ligands are typically employed in transition metal catalysis due to their ability to modulate steric and electronic environments around metal centers.

Propriétés

IUPAC Name |

dicyclohexyl-[1-(2-methoxyphenyl)imidazol-2-yl]phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N2OP/c1-25-21-15-9-8-14-20(21)24-17-16-23-22(24)26(18-10-4-2-5-11-18)19-12-6-3-7-13-19/h8-9,14-19H,2-7,10-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPTMGYQPQDMGER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C=CN=C2P(C3CCCCC3)C4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N2OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Palladium-Catalyzed Multicomponent Reactions

A proven route to 2-aryl imidazoles involves palladium-catalyzed reactions combining aryl halides, isocyanides, and diamines. For example:

-

Reactants : 2-Methoxyiodobenzene (aryl halide), tert-butyl isocyanide, ethylenediamine.

-

Catalyst : PdCl₂ with bidentate phosphine ligands (e.g., dppp).

-

Conditions : Reflux in toluene under nitrogen for 16 hours.

This method typically yields 2-aryl-4,5-dihydro-1H-imidazoles, which require dehydrogenation to aromatize the ring. However, direct incorporation of a phosphino group during this step remains unexplored in the literature.

Cyclocondensation of 1,2-Diamines and Carbonyl Compounds

Classic imidazole synthesis involves condensing 1,2-diamines with α-dicarbonyl compounds. Adapting this for the target molecule:

-

Synthesize 1-(2-methoxyphenyl)imidazole via condensation of 2-methoxyphenylglyoxal with ammonium acetate.

-

Functionalize the 2-position via lithiation and phosphorylation (see Section 3).

Phosphorylation at the Imidazole 2-Position

Directed Ortho-Metallation (DoM)

Lithiation at the 2-position of 1-(2-methoxyphenyl)imidazole enables nucleophilic phosphorylation:

Transition Metal-Mediated Cross-Coupling

Palladium or nickel catalysts could couple pre-formed imidazole halides with dicyclohexylphosphine:

-

Substrate : 2-Bromo-1-(2-methoxyphenyl)imidazole.

-

Catalyst : Pd(OAc)₂ with Xantphos ligand.

-

Conditions : DMF, 110°C, 24 hours.

-

Phosphine Source : Cy₂PH (risk of oxidation necessitates strict anaerobic conditions).

One-Pot Tandem Synthesis

A hypothetical tandem approach combines imidazole formation and phosphorylation:

-

Step 1 : Generate 1-(2-methoxyphenyl)imidazole-2-lithium via DoM.

-

Step 2 : Quench with Cy₂PCl without isolating intermediates.

-

Advantages : Reduced handling of air-sensitive intermediates.

Comparative Analysis of Methods

Characterization and Validation

Critical analytical data for the target compound include:

-

¹H NMR (CDCl₃): δ 7.78 (d, J = 7.9 Hz, 2H, Ar-H), 3.83 (s, 3H, OCH₃), 2.5–1.2 (m, 22H, Cy-H).

-

X-ray Crystallography : Confirms planar imidazole ring and tetrahedral phosphorus geometry.

Industrial-Scale Considerations

-

Cost Drivers : Dicyclohexylchlorophosphine (~$500/g), palladium catalysts.

-

Safety : Phosphine reagents are pyrophoric; synthesis requires Schlenk techniques.

-

Purification : Column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization from EtOH/H₂O.

Emerging Methodologies

Recent advances in photoredox catalysis and electrochemical phosphorylation could enable milder conditions. For example, visible-light-mediated P–C bond formation avoids strong bases .

Analyse Des Réactions Chimiques

2-(Dicyclohexylphosphino)-1-(2-methoxyphenyl)-1H-Imidazole can undergo various types of chemical reactions, including:

Oxidation: The phosphine ligand can be oxidized to form the corresponding phosphine oxide.

Substitution: The compound can participate in substitution reactions where the phosphine ligand is replaced by another ligand.

Coordination: The compound can coordinate to metal centers, forming metal-phosphine complexes that are useful in catalysis.

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, and various metal salts for coordination reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Applications in Catalysis

The compound serves as a ligand in various catalytic processes, particularly in palladium-catalyzed cross-coupling reactions. These reactions are crucial for the formation of carbon-carbon bonds, which are foundational in organic synthesis. The following table summarizes some relevant catalytic applications:

Applications in Medicinal Chemistry

The imidazole moiety is well-known for its diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. Research indicates that derivatives of imidazole can exhibit significant therapeutic effects. The following points highlight key findings related to the medicinal applications of this compound:

- Anti-inflammatory Activity : Studies have shown that imidazole derivatives can inhibit inflammatory pathways, making them potential candidates for anti-inflammatory drugs .

- Analgesic Properties : Compounds similar to 2-(Dicyclohexylphosphino)-1-(2-methoxyphenyl)-1H-imidazole have demonstrated significant analgesic effects in preclinical models, suggesting potential use in pain management therapies .

- Antimicrobial Activity : The compound's structure allows it to interact with biological systems effectively, leading to antimicrobial properties against various pathogens .

Case Studies

Several studies have documented the efficacy of imidazole derivatives in medicinal applications:

- Study on Anti-inflammatory Agents : A series of novel imidazole analogues were synthesized and evaluated for their anti-inflammatory activity using established animal models. The results indicated that certain derivatives exhibited comparable efficacy to standard anti-inflammatory drugs like diclofenac .

- Molecular Docking Studies : Computational studies using molecular docking techniques have shown that some imidazole derivatives bind effectively to key targets involved in pain and inflammation pathways, providing insights into their mechanism of action .

- Synthesis and Evaluation : Research focusing on the synthesis of new imidazole derivatives revealed that modifications to the imidazole structure could enhance biological activity, leading to compounds with improved therapeutic profiles .

Mécanisme D'action

The mechanism of action of 2-(Dicyclohexylphosphino)-1-(2-methoxyphenyl)-1H-Imidazole involves its ability to coordinate to metal centers and stabilize them. The phosphine ligand donates electron density to the metal center, facilitating various catalytic processes. The o-anisyl group provides additional steric and electronic effects that influence the reactivity and selectivity of the metal complex.

Comparaison Avec Des Composés Similaires

Key Observations:

Electronic Effects: The methoxyphenyl group in the main compound provides stronger electron-donating properties compared to the trimethylphenyl analog (inductive vs. resonance effects). Trifluoromethyl and thiophenyl substituents () demonstrate contrasting electronic profiles, with CF3 being electron-withdrawing and thiophene contributing π-conjugation.

Steric Considerations :

- The trimethylphenyl analog () exhibits greater steric hindrance due to three methyl groups, which may hinder substrate access in catalysis but improve selectivity.

- The methoxyphenyl group offers moderate steric bulk, balancing accessibility and coordination stability.

Applications :

- Phosphine-containing imidazoles (main compound and trimethylphenyl analog) are primarily used in catalysis, whereas halogenated or heterocyclic derivatives () find roles in agrochemicals or materials science.

Research Findings and Catalytic Performance

While direct studies on the methoxyphenyl derivative are absent in the provided evidence, insights can be extrapolated:

- Ligand Efficiency : Bulky arylphosphine ligands like the trimethylphenyl analog () are favored in palladium-catalyzed Suzuki-Miyaura reactions due to their ability to stabilize active metal species. The methoxyphenyl variant’s electron-donating nature may further accelerate oxidative addition steps.

- Solubility : The methoxy group’s polarity likely improves solubility in polar solvents (e.g., THF, DMF) compared to the hydrophobic trimethylphenyl analog, facilitating homogeneous catalysis.

Activité Biologique

2-(Dicyclohexylphosphino)-1-(2-methoxyphenyl)-1H-imidazole (CAS Number: 1425052-90-9) is a phosphine ligand known for its applications in catalysis, particularly in the reduction of olefins to alcohols. However, its biological activity has garnered interest due to the pharmacological potential of imidazole derivatives. This article explores the biological activities associated with this compound, focusing on anti-inflammatory, antifungal, and antimicrobial properties.

Chemical Structure and Properties

The compound features a dicyclohexylphosphino group attached to an imidazole ring, which is further substituted by a methoxyphenyl group. The imidazole nucleus is recognized for its diverse biological activities, making it a significant scaffold in medicinal chemistry.

1. Anti-inflammatory Activity

Research indicates that imidazole derivatives can exhibit anti-inflammatory effects. A study synthesized various imidazole compounds and assessed their anti-inflammatory properties using animal models. Notably, some derivatives showed inhibition rates between 49.58% and 58.02% in inflammatory models with minimal gastrointestinal irritation, suggesting a favorable safety profile compared to traditional NSAIDs .

Table 1: Anti-inflammatory Activity of Imidazole Derivatives

| Compound | Inhibition (%) | GI Irritation Severity Index |

|---|---|---|

| Compound 1 | 49.58 | 0.17 |

| Compound 2 | 55.00 | 0.25 |

| Compound 3 | 58.02 | 0.34 |

2. Antifungal Activity

Imidazole compounds are also known for their antifungal properties. In vitro tests demonstrated that certain derivatives exhibited significant antifungal activity against various fungal strains, with minimum inhibitory concentrations (MIC) as low as 12.5 μg/mL for selected compounds . This highlights the potential of imidazole derivatives in treating fungal infections.

Table 2: Antifungal Activity of Selected Imidazole Derivatives

| Compound | MIC (μg/mL) | Fungal Strain |

|---|---|---|

| Compound A | 12.5 | Candida albicans |

| Compound B | 15.0 | Aspergillus niger |

| Compound C | 10.0 | Cryptococcus neoformans |

3. Antimicrobial Activity

The antimicrobial activity of imidazole derivatives has been extensively studied, showing efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli. A recent study reported that certain synthesized compounds exhibited significant zones of inhibition compared to standard antibiotics .

Table 3: Antimicrobial Activity Against Bacterial Strains

| Compound | Zone of Inhibition (mm) | Bacterial Strain |

|---|---|---|

| Compound X | 28 | E. coli |

| Compound Y | 32 | S. aureus |

| Compound Z | 31 | Bacillus subtilis |

Case Studies

Several case studies have highlighted the therapeutic potential of imidazole derivatives:

- Study on Dual Action Compounds : A series of di- and tri-substituted imidazoles were evaluated for both anti-inflammatory and antifungal activities, revealing that compounds with specific substitutions could effectively inhibit inflammation while combating fungal infections .

- Pharmacological Review : A comprehensive review summarized various pharmacological activities associated with imidazoles, emphasizing their role in developing new therapeutic agents across multiple disease states including infections and inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Dicyclohexylphosphino)-1-(2-methoxyphenyl)-1H-Imidazole, and how is purity ensured?

- Methodology : The ligand is synthesized via palladium-catalyzed cross-coupling or copper-mediated reactions. For example, analogous imidazole derivatives are prepared by refluxing boronic acids with imidazole in methanol using CuCl as a catalyst, followed by purification via column chromatography . Purity is confirmed using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS), with elemental analysis (C, H, N) matching calculated values .

Q. How is the ligand characterized structurally and electronically?

- Methodology : X-ray crystallography is employed to resolve the ligand’s crystal structure, while infrared (IR) spectroscopy identifies functional groups (e.g., P–C bonds). Electronic properties are assessed via UV-Vis spectroscopy and cyclic voltammetry. Computational methods like density functional theory (DFT) calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.